molecular formula C16H11NO B14469293 3-Methoxyphenanthrene-9-carbonitrile CAS No. 65514-29-6

3-Methoxyphenanthrene-9-carbonitrile

Cat. No.: B14469293
CAS No.: 65514-29-6
M. Wt: 233.26 g/mol
InChI Key: UCLVHLWIDBKBKM-UHFFFAOYSA-N
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Description

3-Methoxyphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 7. For instance, 3-methoxyphenanthrene-9,10-dicarbonitrile (CAS 61469-66-7) shares a similar backbone but includes an additional cyano group at position 10 .

Properties

CAS No.

65514-29-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-methoxyphenanthrene-9-carbonitrile

InChI

InChI=1S/C16H11NO/c1-18-13-7-6-11-8-12(10-17)14-4-2-3-5-15(14)16(11)9-13/h2-9H,1H3

InChI Key

UCLVHLWIDBKBKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Chemical Reactions Analysis

3-Methoxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular bromine for bromination, copper(I) iodide for methoxylation, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methoxyphenanthrene-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxyphenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Phenanthrene Derivatives
Compound Name Substituents Functional Groups Crystallographic Data (Å) Reference
3-Methoxyphenanthrene-9-carbonitrile 3-OCH₃, 9-CN Cyano, Methoxy Not available Inferred
3,6-Dimethoxyphenanthrene-9,10-dicarbonitrile 3,6-OCH₃, 9,10-CN Two Cyano, Two Methoxy Interatomic distances: ~1.15–1.47
10-Methylphenanthrene-9-carbonitrile 10-CH₃, 9-CN Cyano, Methyl Not available
3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile 3-NH₂, 2,4-CN, 4-methoxyphenyl Amino, Cyano, Methoxy Dihedral angles: 67.93°, 28.27°

Key Observations:

  • Substituent Effects: The methoxy group in this compound likely enhances solubility compared to non-polar analogs like 10-Methylphenanthrene-9-carbonitrile . However, the absence of a second cyano group (as in 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile) may reduce intermolecular interactions, affecting crystallinity .
  • Planarity and Conformation: Unlike dihydrophenanthrene derivatives (e.g., 3-amino-substituted analogs), the fully aromatic backbone of this compound is expected to exhibit greater rigidity and planarity, influencing photophysical properties .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (K) Hydrogen Bonding Biological Activity
This compound Not reported Limited (single -CN) Unknown
3,6-Dimethoxyphenanthrene-9,10-dicarbonitrile Not reported N–H···O/N interactions Not studied
3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile 487–488 N–H···O, N–H···N networks Anticancer potential (inferred)

Key Observations:

  • Hydrogen Bonding: The single cyano group in this compound may limit hydrogen-bonding capacity compared to dicarbonitrile analogs, which exhibit N–H···N/O interactions critical for crystal packing .

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